2-(Azetidin-3-yl)-1-methylbenzimidazole;dihydrochloride
CAS No.: 2309473-84-3
Cat. No.: VC7684632
Molecular Formula: C11H15Cl2N3
Molecular Weight: 260.16
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2309473-84-3 |
|---|---|
| Molecular Formula | C11H15Cl2N3 |
| Molecular Weight | 260.16 |
| IUPAC Name | 2-(azetidin-3-yl)-1-methylbenzimidazole;dihydrochloride |
| Standard InChI | InChI=1S/C11H13N3.2ClH/c1-14-10-5-3-2-4-9(10)13-11(14)8-6-12-7-8;;/h2-5,8,12H,6-7H2,1H3;2*1H |
| Standard InChI Key | LSMJORPYFDZKRR-UHFFFAOYSA-N |
| SMILES | CN1C2=CC=CC=C2N=C1C3CNC3.Cl.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound consists of a benzimidazole scaffold—a bicyclic system with fused benzene and imidazole rings—modified at the 1-position with a methyl group and at the 2-position with an azetidin-3-yl moiety. The dihydrochloride salt form enhances aqueous solubility and stability, a common strategy for improving the pharmacokinetic properties of basic nitrogen-containing heterocycles .
Table 1: Molecular Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₁H₁₄Cl₂N₄ |
| Molecular Weight | 297.16 g/mol |
| Salt Form | Dihydrochloride |
| Key Functional Groups | Benzimidazole, azetidine, methyl group |
Synthesis and Structural Elucidation
Synthetic Routes
While no direct synthesis protocol for 2-(azetidin-3-yl)-1-methylbenzimidazole dihydrochloride is documented in the literature, analogous compounds suggest a multi-step approach:
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Benzimidazole Formation: Condensation of o-phenylenediamine with acetic acid derivatives under acidic conditions to yield 1-methylbenzimidazole .
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Azetidine Introduction: Coupling of the azetidin-3-yl group via nucleophilic substitution or transition metal-catalyzed cross-coupling. For example, Staudinger reactions or Suzuki-Miyaura couplings, as seen in β-lactam syntheses .
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Salt Formation: Treatment with hydrochloric acid to produce the dihydrochloride salt, analogous to protocols for pyrimidine- and thiazole-azetidine derivatives .
Key Reaction Conditions:
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Azetidine precursors often require protection/deprotection strategies to avoid side reactions.
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Acidic conditions (e.g., HCl in dioxane) are used for salt formation, with yields depending on the solubility of intermediates .
Physicochemical Properties
Solubility and Stability
The dihydrochloride salt significantly improves water solubility compared to the free base. Similar azetidine-containing compounds exhibit:
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Water Solubility: >50 mg/mL at 25°C (e.g., 2-(azetidin-3-yl)pyrimidine dihydrochloride) .
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Stability: Stable under inert atmospheres but sensitive to prolonged exposure to light and moisture, necessitating storage at -20°C .
Spectroscopic Characterization
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NMR: The azetidine ring protons resonate between δ 3.5–4.5 ppm (¹H NMR), while the benzimidazole aromatic protons appear at δ 7.2–8.1 ppm .
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Mass Spectrometry: Expected [M+H]⁺ ion at m/z 297.16, with fragmentation patterns dominated by loss of HCl and the azetidine moiety.
Biological Activity and Applications
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